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Compound of Interest

Compound Name: 2-Amino-3-hydroxybenzaldehyde

Cat. No.: B7904644

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-
3-hydroxybenzaldehyde, a pivotal chemical intermediate in the synthesis of pharmaceuticals
and other complex organic molecules. Intended for researchers, scientists, and professionals in
drug development, this document offers a detailed examination of the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The
guide is structured to provide not only the spectral data but also the underlying principles of
spectral interpretation and the experimental methodologies, ensuring a thorough understanding
for both novice and experienced scientists.

Introduction to 2-Amino-3-hydroxybenzaldehyde

2-Amino-3-hydroxybenzaldehyde, with the molecular formula C7H7NOz and a molecular
weight of 137.14 g/mol , is a substituted aromatic aldehyde of significant interest in synthetic
chemistry.[1][2] Its structure, featuring an aldehyde, a phenol, and an amine functional group on
a benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic
compounds, including quinolines.[3] These resulting compounds are often investigated for their
potential as therapeutic agents, particularly in the development of drugs for neurological
disorders and as anti-inflammatory agents.[4] A thorough understanding of its spectroscopic
properties is therefore essential for identity confirmation, purity assessment, and quality control
in synthetic processes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of individual atoms. For 2-
Amino-3-hydroxybenzaldehyde, both *H and *3C NMR are crucial for confirming its unique
substitution pattern on the aromatic ring.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Amino-3-hydroxybenzaldehyde is characterized by distinct
signals for the aldehyde proton, the aromatic protons, the hydroxyl proton, and the amine
protons. The chemical shifts are influenced by the electronic effects of the substituents. The
electron-withdrawing aldehyde group tends to deshield nearby protons, shifting them downfield,
while the electron-donating amino and hydroxyl groups have a shielding effect.

Table 1: *H NMR Spectral Data for 2-Amino-3-hydroxybenzaldehyde

. . Coupling
. Chemical Shift Lo .
Signal Multiplicity Constant (J, Assignment
(3, ppm)
Hz)
1 9.83 Singlet - Aldehyde (-CHO)
Doublet of Aromatic CH (H-
2 7.10 78,14
doublets 6)
Doublet of Aromatic CH (H-
3 6.95 7.8,1.4
doublets 4)
] Aromatic CH (H-
4 6.70 Triplet 7.8
5)
5 ~5.0 (broad) Singlet - Amino (-NH2)
6 ~9.5 (broad) Singlet - Hydroxyl (-OH)

Solvent: DMSO-de

Interpretation of the *H NMR Spectrum:
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e Aldehyde Proton: The singlet at 9.83 ppm is characteristic of an aldehyde proton, which is
significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic
effect of the carbonyl group.

o Aromatic Protons: The three aromatic protons appear in the range of 6.70-7.10 ppm. Their
coupling pattern (two doublet of doublets and a triplet) is consistent with a 1,2,3-trisubstituted
benzene ring.

e Amino and Hydroxyl Protons: The protons of the amino and hydroxyl groups typically appear
as broad singlets due to rapid exchange with the solvent and quadrupolar broadening from
the nitrogen atom. Their chemical shifts can vary depending on the solvent, concentration,
and temperature.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each
unique carbon atom in 2-Amino-3-hydroxybenzaldehyde gives rise to a distinct signal.

Table 2: 13C NMR Spectral Data for 2-Amino-3-hydroxybenzaldehyde

Signal Chemical Shift (6, ppm) Assighment

1 191.2 Aldehyde Carbonyl (C=0)
2 148.5 Aromatic C-OH

3 138.1 Aromatic C-NH:z

4 125.6 Aromatic C-CHO

5 119.8 Aromatic CH

6 1185 Aromatic CH

7 115.3 Aromatic CH

Solvent: DMSO-ds

Interpretation of the 13C NMR Spectrum:
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e Carbonyl Carbon: The signal at 191.2 ppm is characteristic of an aldehyde carbonyl carbon.

e Aromatic Carbons: The six aromatic carbons appear in the range of 115-149 ppm. The
carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OH and C-
NH:z) are found at the downfield end of this range.

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-3-hydroxybenzaldehyde
in about 0.7 mL of a deuterated solvent (e.g., DMSO-de) in an NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Key
parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or
more) and a longer relaxation delay (2-5 seconds) are typically required.

Caption: NMR Assignments for 2-Amino-3-hydroxybenzaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-Amino-3-hydroxybenzaldehyde will
show characteristic absorption bands for the O-H, N-H, C=0, and C=C bonds.

Table 3: IR Spectral Data for 2-Amino-3-hydroxybenzaldehyde
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Broad O-H and N-H stretching
3100-3000 Medium Aromatic C-H stretching
1650 Strong C=0 stretching (aldehyde)
1600-1450 Medium-Strong C=C stretching (aromatic)
1300-1000 Medium C-0O and C-N stretching

Interpretation of the IR Spectrum:

¢ O-H and N-H Stretching: The broad band in the region of 3400-3200 cm~1 is indicative of the
stretching vibrations of the hydroxyl and amino groups. The broadening is due to hydrogen
bonding.

e C=0 Stretching: The strong absorption at around 1650 cm~* is characteristic of the carbonyl
group of the aromatic aldehyde.

o Aromatic C=C Stretching: The absorptions in the 1600-1450 cm~1 region are due to the
carbon-carbon stretching vibrations within the aromatic ring.

Experimental Protocol for IR Spectroscopy

o Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent
pellet using a hydraulic press.

o Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and
acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
of ions. It is used to determine the molecular weight of a compound and can provide
information about its structure through fragmentation patterns.
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Table 4: Mass Spectrometry Data for 2-Amino-3-hydroxybenzaldehyde

m/z Relative Intensity (%) Assignment

137 100 [M]* (Molecular lon)
136 95 [M-H]*

108 40 [M-CHOJ*

80 30 [M-CHO-COJ*

Interpretation of the Mass Spectrum:

e Molecular lon Peak: The peak at m/z 137 corresponds to the molecular weight of 2-Amino-
3-hydroxybenzaldehyde, confirming its molecular formula.

o Fragmentation Pattern: The fragmentation pattern provides clues about the structure. The
loss of a hydrogen atom (m/z 136) and the loss of the formyl group (CHO, m/z 108) are
common fragmentation pathways for benzaldehydes.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas or liquid chromatography.

« lonization: lonize the sample using an appropriate method, such as Electron lonization (EI)

or Electrospray lonization (ESI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate the mass spectrum.
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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated profile
for 2-Amino-3-hydroxybenzaldehyde. The combination of NMR, IR, and MS data allows for
unambiguous identification and structural confirmation of this important synthetic intermediate.
The detailed interpretation and experimental protocols serve as a valuable resource for
scientists engaged in research and development where this compound is utilized, ensuring the
integrity and quality of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for 2-Amino-3-
hydroxybenzaldehyde: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b7904644+#spectroscopic-data-for-2-
amino-3-hydroxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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